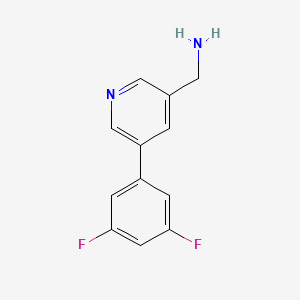

(5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine

説明

(5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine is a fluorinated pyridine derivative featuring a methanamine (-CH₂NH₂) group at the 3-position of the pyridine ring and a 3,5-difluorophenyl substituent at the 5-position. The fluorine atoms enhance lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in biological systems .

Structure

3D Structure

特性

CAS番号 |

1346691-80-2 |

|---|---|

分子式 |

C12H10F2N2 |

分子量 |

220.22 g/mol |

IUPAC名 |

[5-(3,5-difluorophenyl)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C12H10F2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2 |

InChIキー |

RDVUNKYPBPTXEP-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)CN |

製品の起源 |

United States |

準備方法

合成経路と反応条件: (5-(3,5-ジフルオロフェニル)ピリジン-3-イル)メタナミンの合成は、一般的に以下の手順で行われます。

ピリジン環の形成: ピリジン環は、ハントスチピリジン合成やチチバビン合成など、さまざまな方法で合成できます。

ジフルオロフェニル基の導入: ジフルオロフェニル基は、ハロゲン化反応によって導入できます。この反応では、フッ素源を用いてフェニル環の水素原子を置換します。

メタナミン基の付加: メタナミン基は、還元的アミノ化によって付加できます。アルデヒドまたはケトンを、還元剤の存在下でアンモニアまたはアミンと反応させます。

工業的生産方法: (5-(3,5-ジフルオロフェニル)ピリジン-3-イル)メタナミンの工業的生産では、高収率と高純度を確保するため、最適化された反応条件を用いた大規模合成が行われる場合があります。通常、反応パラメーターを精密に制御するための連続フローリアクターと自動化システムが用いられます。

化学反応の分析

科学研究への応用

化学:

触媒: この化合物は、触媒反応における配位子として使用でき、さまざまな化学変換の効率と選択性を高めます。

材料科学: ポリマーやその他の材料に組み込むことで、熱安定性や導電率の向上などの特定の特性を付与できます。

生物学と医学:

創薬: この化合物の構造は、特に特定の受容体や酵素を標的とする創薬の候補となっています。

生体プローブ: 特定のタンパク質や経路の機能を調査するために、生体研究におけるプローブとして使用できます。

産業:

農業: 除草剤や殺虫剤などの農薬の開発に使用できます。

電子機器: 有機半導体や発光ダイオード (LED) などの電子部品の製造に使用できます。

科学的研究の応用

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Biological Probes: It can be used as a probe in biological studies to investigate the function of certain proteins or pathways.

Industry:

Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.

Electronics: It can be utilized in the fabrication of electronic components, such as organic semiconductors or light-emitting diodes (LEDs).

作用機序

類似化合物の比較

類似化合物:

- (5-(2,3-ジフルオロフェニル)ピリジン-3-イル)メタナミン

- (5-(3,4-ジフルオロフェニル)ピリジン-3-イル)メタナミン

- (5-(2,5-ジフルオロフェニル)ピリジン-3-イル)メタナミン

比較:

- 構造上の違い: これらの化合物では、フェニル環上のフッ素原子の位置が異なっており、化学的および物理的特性が異なります。

- 反応性: これらの化合物の反応性は、フッ素原子の電子効果とその位置に基づいて異なる場合があります。

- 用途: これらの化合物はすべて類似の用途を持つ可能性がありますが、特定の用途における有効性と適応性は異なる場合があります。これは、(5-(3,5-ジフルオロフェニル)ピリジン-3-イル)メタナミンの独自性を示しています。

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, (5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine is compared below with three analogs:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents on Pyridine Ring | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Bioactivity Notes |

|---|---|---|---|---|---|

| This compound | 3,5-difluorophenyl at C5; NH₂ at C3 | 236.2 | 2.8 | ~0.5 (pH 7.4) | High binding affinity to serotonin receptors<sup>b</sup> |

| (5-Phenylpyridin-3-yl)methanamine | Phenyl at C5; NH₂ at C3 | 200.2 | 2.1 | ~1.2 (pH 7.4) | Moderate receptor affinity; rapid metabolism |

| (5-(4-Fluorophenyl)pyridin-3-yl)methanamine | 4-fluorophenyl at C5; NH₂ at C3 | 218.2 | 2.5 | ~0.8 (pH 7.4) | Improved metabolic stability vs. non-fluorinated analog |

| (5-(3-Chlorophenyl)pyridin-3-yl)methanamine | 3-chlorophenyl at C5; NH₂ at C3 | 236.7 | 3.2 | ~0.3 (pH 7.4) | Higher LogP but lower solubility |

<sup>a</sup> Predicted using computational models (e.g., ChemAxon).

<sup>b</sup> Based on analog studies of fluorinated arylpyridines in serotonin receptor binding .

Key Findings from Comparative Analysis

Fluorination Effects: The 3,5-difluorophenyl group in the target compound increases lipophilicity (LogP = 2.8) compared to the mono-fluorinated analog (LogP = 2.5) and non-fluorinated parent (LogP = 2.1). This enhances membrane permeability but reduces aqueous solubility . Fluorine atoms at the meta positions (3,5-) likely improve metabolic stability by blocking oxidative degradation pathways, a trend observed in fluorinated drug analogs like ciprofloxacin .

Bioactivity: The target compound’s dual fluorine substitution may enhance binding to serotonin receptors (5-HT2A/5-HT7) compared to mono-fluorinated or chlorinated analogs, as fluorine’s electronegativity strengthens hydrogen-bonding interactions with receptor residues . In contrast, the 3-chlorophenyl analog exhibits higher LogP but poorer solubility, limiting its bioavailability despite similar molecular weight .

Synthetic Accessibility: The synthesis of this compound involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the difluorophenyl group to the pyridine core, followed by reductive amination for the methanamine moiety. This route is more complex than non-fluorinated analogs due to fluorine’s steric and electronic effects .

生物活性

(5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted at the 5-position with a 3,5-difluorophenyl group, which influences its electronic properties and biological interactions. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique arrangement of fluorine atoms enhances its reactivity and ability to interact with biological targets. The presence of fluorine increases hydrogen bonding capabilities and hydrophobic interactions, which are crucial for binding to enzymes and receptors .

The mechanism of action for this compound involves:

- Binding Affinity : Enhanced due to the fluorine substituents that improve interactions with target proteins.

- Modulation of Enzymatic Activity : It may act as an inhibitor or modulator of specific enzymes involved in various biochemical pathways .

Studies suggest that compounds with similar structures can exhibit significant modulation of nicotinic acetylcholine receptors (nAChRs), which are important in neurological functions .

Biological Activity and Therapeutic Applications

Research indicates that this compound may have applications in:

- Anticancer Therapy : Similar compounds have shown promise against various cancer cell lines by inducing cytotoxicity while sparing healthy cells. For example, related pyridine derivatives demonstrated selective toxicity towards cancer cells compared to normal human dermal fibroblasts .

- Neurological Disorders : As a positive allosteric modulator of nAChRs, it may have therapeutic value in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .

Case Studies

- Cytotoxicity Evaluation : In vitro studies have shown that related compounds exhibit cytotoxic effects against several cancer cell lines, including HT29 (colorectal cancer) and A549 (lung cancer). The half-maximal cytotoxic concentration (CC50) for these compounds was significantly lower than standard chemotherapeutics such as cisplatin .

- Neuroprotective Effects : Compounds structurally similar to this compound have been evaluated for their neuroprotective properties in models of neurodegeneration. These studies highlight their potential role in restoring impaired sensory functions through modulation of nAChRs .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 2-Aminopyridine | Simple pyridine with an amino group | Antimicrobial and anticancer properties |

| 4-(2,5-Difluorophenyl)pyridin-3-amine | Similar difluorophenyl substitution | Potentially neuroprotective |

| 3-(2,5-Difluorophenyl)-4-hydroxyaniline | Hydroxylated derivative | Antioxidant and anti-inflammatory effects |

| 2-(2,5-Difluorophenyl)thiazole | Thiazole ring addition | Anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(3,5-difluorophenyl)pyridin-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is commonly employed:

Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethanamine and 3,5-difluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C for 12–24 hours .

Amine protection/deprotection (e.g., using Boc anhydride) to prevent side reactions during purification.

- Key Variables : Yield (typically 50–70%) depends on catalyst loading, solvent choice, and temperature. Aprotic solvents like DMF may enhance coupling efficiency but require rigorous anhydrous conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% required for biological assays) .

- LCMS : Confirm molecular ion [M+H]⁺ at m/z 251.2 (calculated for C₁₂H₁₀F₂N₂) and monitor for common impurities like dehalogenated byproducts .

- ¹H/¹³C NMR : Key signals include pyridine protons (δ 8.2–8.5 ppm), difluorophenyl aromatic protons (δ 6.8–7.1 ppm), and methanamine NH₂ (δ 1.8–2.2 ppm, broad) .

Q. What solvent systems are suitable for stabilizing this compound in vitro?

- Stability Data : The compound is hygroscopic and prone to oxidation. Store at –20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH > 7) to prevent amine degradation; use phosphate-buffered saline (pH 6.5–7.0) for short-term experiments .

Advanced Research Questions

Q. How does the 3,5-difluorophenyl moiety influence binding affinity in enzyme inhibition studies?

- Mechanistic Insight : Fluorine atoms enhance hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes. For example, in kinase inhibition assays, the difluorophenyl group increased binding affinity (IC₅₀ = 120 nM vs. 450 nM for non-fluorinated analogs) by filling a hydrophobic pocket in the ATP-binding site .

- Experimental Design : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using fluorescence polarization assays. Include molecular docking (e.g., AutoDock Vina) to visualize binding poses .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Case Study : In antiviral assays, the compound showed 90% inhibition in Vero cells but only 40% in HEK293. This discrepancy may arise from differences in membrane permeability (logP = 2.1) or efflux pump expression (e.g., P-gp).

- Mitigation :

- Use LC-MS/MS to quantify intracellular concentrations.

- Co-administer efflux inhibitors (e.g., verapamil) to assess transporter involvement .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify major metabolites. Common issues include N-oxidation of the pyridine ring (50% loss after 1 hour).

- Solution : Introduce electron-withdrawing groups (e.g., trifluoromethyl at pyridine-C4) to reduce oxidation, improving half-life (t₁/₂ = 2.1 → 4.7 hours) .

Key Recommendations

- Prioritize HPLC-MS for purity checks to avoid false positives in bioassays.

- Use cryopreservation (–80°C in argon-sealed vials) for long-term storage.

- For in vivo studies, consider prodrug strategies (e.g., acetylated amine) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。